

Bzl-Ile-OMe HCl: A Comprehensive Technical Guide for Synthetic Chemists

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An In-depth Technical Guide on N- α -Benzyl-L-isoleucine methyl ester hydrochloride (**Bzl-Ile-OMe HCI**) as a Core Building Block in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Benzyl-L-isoleucine methyl ester hydrochloride (**Bzl-Ile-OMe HCI**) is a chiral amino acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in the field of peptide synthesis and drug discovery. Its unique structural features, including the N-benzyl protecting group and the methyl ester at the C-terminus, offer distinct advantages in the construction of complex peptide chains and other bioactive molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **Bzl-Ile-OMe HCI**, with a focus on its role as a versatile synthetic intermediate. Detailed experimental protocols and quantitative data are presented to facilitate its effective utilization in the laboratory.

Physicochemical Properties

BzI-Ile-OMe HCI is a white crystalline powder that is valued for its stability and defined stereochemistry. The presence of the benzyl group on the alpha-amino group provides steric hindrance that can influence the conformational properties of peptides and protect the amine from unwanted side reactions during synthesis.



Property	Value	Reference
Chemical Name	N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride	Chem-Impex
Synonyms	Bzl-Ile-OMe HCl	Chem-Impex
CAS Number	209325-69-9	Chem-Impex
Molecular Formula	C14H21NO2·HCI	Chem-Impex
Molecular Weight	271.82 g/mol	Chem-Impex
Appearance	White crystalline powder	Chem-Impex
Melting Point	176-182 °C	Chem-Impex
Purity	≥ 99% (HPLC)	Chem-Impex
Optical Rotation	$[\alpha]D20 = +26 \pm 2^{\circ}$ (c=1 in MeOH)	Chem-Impex
Storage	2-8 °C	Iris Biotech GmbH[1]

Synthesis of Bzl-Ile-OMe HCl

The synthesis of Bzl-Ile-OMe HCl is typically achieved through a two-step process starting from the commercially available L-isoleucine. The first step involves the esterification of the carboxylic acid, followed by the N-benzylation of the amino group.

Logical Workflow for Synthesis Synthetic pathway for Bzl-Ile-OMe HCI.

Experimental Protocol: Synthesis of Bzl-Ile-OMe HCI

Step 1: Synthesis of L-Isoleucine methyl ester hydrochloride

- To a suspension of L-isoleucine (1 equiv.) in anhydrous methanol at 0 °C, slowly add thionyl chloride (1.2 equiv.).
- Allow the reaction mixture to warm to room temperature and stir for 24 hours.



 The solvent is then removed under reduced pressure to yield L-isoleucine methyl ester hydrochloride as a white solid, which can be used in the next step without further purification.

Step 2: Synthesis of N-α-Benzyl-L-isoleucine methyl ester hydrochloride (Reductive Amination)

- Dissolve L-isoleucine methyl ester hydrochloride (1 equiv.) in anhydrous dichloromethane (DCM).
- Add benzaldehyde (1.1 equiv.) and triethylamine (1.1 equiv.) to the solution and stir for 1
 hour at room temperature to form the imine intermediate.
- Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equiv.) portionwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel.
- The purified N-α-Benzyl-L-isoleucine methyl ester is dissolved in diethyl ether and treated with a solution of HCl in diethyl ether to precipitate the hydrochloride salt.
- The resulting white solid is collected by filtration and dried under vacuum to afford Bzl-Ile-OMe HCI.

Role as a Building Block in Peptide Synthesis

BzI-Ile-OMe HCI is a valuable building block for the synthesis of peptides. The N-benzyl group serves as a stable protecting group that can be removed under specific conditions, typically through catalytic hydrogenation. The methyl ester protects the C-terminus and can be hydrolyzed to the free carboxylic acid for further coupling reactions.

General Workflow for Dipeptide Synthesis Use of Bzl-Ile-OMe HCI in peptide synthesis.



Experimental Protocol: Dipeptide Synthesis using Bzllle-OMe HCl

Synthesis of Boc-Ala-Bzl-Ile-OMe

- Dissolve Bzl-Ile-OMe HCI (1 equiv.) in anhydrous dichloromethane (DCM) and cool to 0 °C.
- Add N,N-diisopropylethylamine (DIEA) (1.1 equiv.) to neutralize the hydrochloride salt and stir for 15 minutes.
- In a separate flask, dissolve N-Boc-L-alanine (Boc-Ala-OH) (1 equiv.) and 1hydroxybenzotriazole (HOBt) (1.1 equiv.) in anhydrous DCM.
- Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv.) to the Boc-Ala-OH solution at 0 °C and stir for 30 minutes.
- Add the activated Boc-Ala-OH solution to the solution of the free Bzl-Ile-OMe and allow the reaction to warm to room temperature and stir for 12 hours.
- Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
- Wash the filtrate with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the protected dipeptide, Boc-Ala-Bzl-Ile-OMe.

Quantitative Data from a Representative Dipeptide Coupling

While specific data for the coupling of Boc-Ala-OH with Bzl-Ile-OMe is not readily available in the literature, similar peptide couplings reported in literature for related building blocks can provide an expected range for yield and purity.



Product	Coupling Reagents	Solvent	Yield (%)	Purity (HPLC)
Boc-Ser(Bzl)-Ile- OMe	Not specified	Not specified	Not specified	96.1%
Boc-Met-Ile-OMe	Not specified	Not specified	Not specified	97.9%

Data is illustrative and based on similar compounds reported in the literature.

Conclusion

N-α-Benzyl-L-isoleucine methyl ester hydrochloride is a highly valuable and versatile building block for synthetic chemists. Its well-defined structure and physicochemical properties make it an excellent starting material for the synthesis of complex peptides and other chiral molecules. The experimental protocols provided in this guide offer a practical framework for the synthesis and application of **Bzl-Ile-OMe HCI**. As the demand for novel therapeutics and complex organic molecules continues to grow, the importance of such chiral building blocks in enabling innovative research and development is paramount.

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References

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